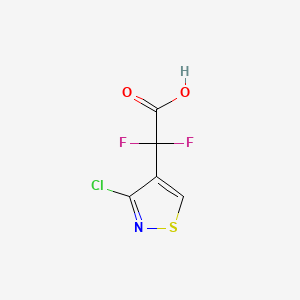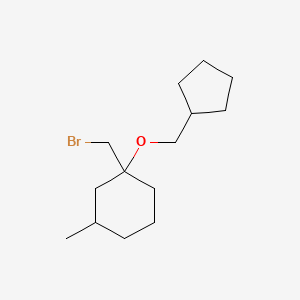
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclopentylmethoxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane typically involves multiple steps:
Formation of the cyclopentylmethoxy group: This can be achieved by reacting cyclopentylmethanol with an appropriate halogenating agent (e.g., thionyl chloride) to form cyclopentylmethoxy chloride.
Attachment to the cyclohexane ring: The cyclopentylmethoxy chloride can then be reacted with 3-methylcyclohexanol in the presence of a base (e.g., sodium hydride) to form 1-(cyclopentylmethoxy)-3-methylcyclohexane.
Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the intermediate with bromomethane in the presence of a strong base (e.g., potassium tert-butoxide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and other reduced forms of the original compound.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: Uses in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane would depend on its specific application. Generally, the bromomethyl group can act as a reactive site for further chemical modifications, while the cyclopentylmethoxy and methyl groups can influence the compound’s physical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclopentylmethoxy group, making it less complex.
1-(Cyclopentylmethoxy)-3-methylcyclohexane: Lacks the bromomethyl group, reducing its reactivity.
1-(Bromomethyl)-1-(cyclopentylmethoxy)cyclohexane: Lacks the methyl group, affecting its steric properties.
Uniqueness
1-(Bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclopentylmethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-5-4-8-14(9-12,11-15)16-10-13-6-2-3-7-13/h12-13H,2-11H2,1H3 |
InChI Key |
XJLXZUNLBWJURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
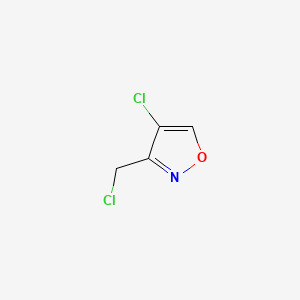
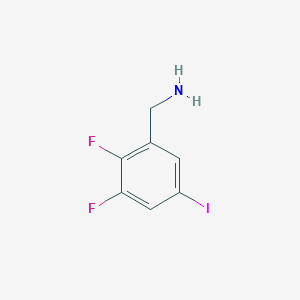
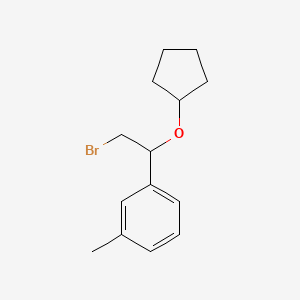

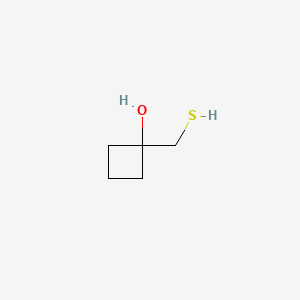
![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)


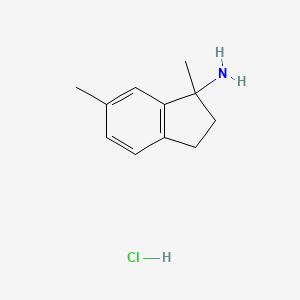
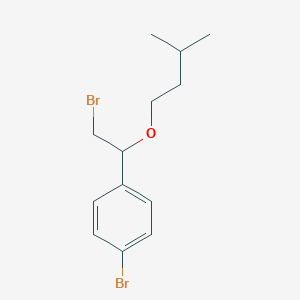
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
